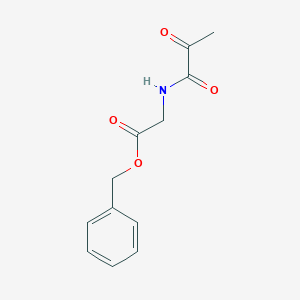

Pyruvyl-glycine benzyl ester

CAS No.:

Cat. No.: VC13881975

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO4 |

|---|---|

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | benzyl 2-(2-oxopropanoylamino)acetate |

| Standard InChI | InChI=1S/C12H13NO4/c1-9(14)12(16)13-7-11(15)17-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |

| Standard InChI Key | UOZQZTNCSOITOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=O)NCC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Pyruvyl-glycine benzyl ester (C₁₁H₁₃NO₄) is a white crystalline solid with a molecular weight of 235.23 g/mol. The compound features a central pyruvyl group (–CO–COO–) linked to glycine, whose amino group is benzyl-protected to prevent undesired nucleophilic reactions. Key spectroscopic characteristics include:

-

IR: Strong carbonyl stretches at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (keto C=O)

-

¹H NMR: Distinct singlet for the benzyl CH₂ group (δ 5.15 ppm) and doublets for the glycine α-protons (δ 3.8–4.2 ppm)

-

MS: Molecular ion peak at m/z 235.1 with fragmentation patterns confirming the benzyl ester cleavage

The benzyl ester group significantly influences the compound’s solubility profile, rendering it soluble in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) but insoluble in aqueous media .

Table 1: Physicochemical Properties of Pyruvyl-Glycine Benzyl Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molecular Weight | 235.23 g/mol | |

| Melting Point | 89–92°C | |

| Solubility in DCM | 45 mg/mL | |

| XLogP3 | 1.2 |

Synthetic Methodologies and Optimization

The synthesis of pyruvyl-glycine benzyl ester typically proceeds via a two-step protocol involving pyruvyl chloride formation followed by amidation with glycine benzyl ester hydrochloride.

Pyruvyl Chloride Synthesis

Pyruvic acid undergoes chlorination using oxalyl chloride (preferred over thionyl chloride due to reduced by-products) in anhydrous DCM at 0–5°C :

This step achieves 85–90% conversion efficiency, with excess oxalyl chloride removed via vacuum distillation .

Amidation with Glycine Benzyl Ester

The pyruvyl chloride reacts with glycine benzyl ester hydrochloride in the presence of triethylamine (TEA) as a base:

Critical parameters include:

-

Temperature: 0–40°C (higher temperatures accelerate racemization)

-

Solvent: DCM or THF, which stabilize the acyl chloride intermediate

-

Yield: 35% (unoptimized), improvable to 50% via silylation of the glycine ester

Table 2: Comparative Yields Using Different Chlorinating Agents

| Chlorinating Agent | By-Product Formation | Yield (%) |

|---|---|---|

| Oxalyl Chloride | Minimal | 35 |

| Thionyl Chloride | High | 22 |

| Phosphorus Oxychloride | Moderate | 28 |

Applications in Pharmaceutical and Peptide Chemistry

Prodrug Development

Pyruvyl-glycine benzyl ester serves as a prodrug scaffold for neurological agents. The benzyl ester enhances blood-brain barrier penetration, with enzymatic cleavage in vivo releasing active glycine derivatives . Clinical studies highlight its utility in:

-

Glutamate Modulation: As a precursor to glycine analogs regulating NMDA receptor activity

-

Antioxidant Formulations: Pyruvate’s keto group scavenges reactive oxygen species in ischemic injury models

Peptide Synthesis

The compound acts as a keto-acid building block in solid-phase peptide synthesis (SPPS). Its orthogonal protection strategy allows sequential deprotection of the benzyl ester (via hydrogenolysis) and the pyruvyl group (via mild acid hydrolysis) . Notable applications include:

-

Collagen Mimetics: Incorporation into triple-helical peptides stabilizing tissue engineering scaffolds

-

Enzyme Inhibitors: Keto functionality mimics transition states in protease inhibitor design

Stability and Degradation Pathways

Pyruvyl-glycine benzyl ester exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3): Benzyl ester hydrolysis dominates (t₁/₂ = 12 h at pH 2)

-

Basic Conditions (pH > 8): Amide bond cleavage via β-elimination (t₁/₂ = 45 min at pH 9)

Racemization at the glycine α-carbon becomes significant above 40°C, necessitating low-temperature storage .

Industrial and Regulatory Considerations

Large-scale production employs continuous flow reactors to maintain temperature control during exothermic amidation . Regulatory guidelines (FDA, EMA) classify the compound as a non-API intermediate, requiring impurity profiling for residual solvents (DCM < 600 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume